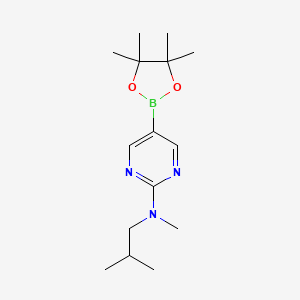

N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Descripción

N-Isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1015242-06-4) is a boronate-containing pyrimidine derivative widely utilized as a pharmaceutical intermediate. Its structure features a pyrimidine ring substituted with a pinacol boronate ester at position 5 and an N-isobutyl-N-methylamine group at position 2. The boronate ester moiety facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in drug discovery for constructing biaryl systems .

Propiedades

IUPAC Name |

N-methyl-N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BN3O2/c1-11(2)10-19(7)13-17-8-12(9-18-13)16-20-14(3,4)15(5,6)21-16/h8-9,11H,10H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEXRGGBANRTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015242-06-4 | |

| Record name | N-Methyl-N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Pyrimidine Ring Construction

The 5-bromo-pyrimidin-2-amine core is typically synthesized via cyclocondensation or alkylation of pre-functionalized intermediates. A representative route involves:

Step 1: Alkylation of Pyrimidin-2-Amine

-

Reactants :

-

Pyrimidin-2-amine (1.0 equiv)

-

Isobutyl bromide (1.2 equiv)

-

Methyl iodide (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMF

-

-

Conditions :

-

Temperature: 80°C

-

Duration: 6 hours

-

-

Outcome :

-

Sequential alkylation yields N-isobutyl-N-methylpyrimidin-2-amine.

-

Step 2: Bromination at Position 5

-

Reactants :

-

N-Isobutyl-N-methylpyrimidin-2-amine (1.0 equiv)

-

N-Bromosuccinimide (NBS, 1.1 equiv)

-

Initiator: AIBN (0.1 equiv)

-

Solvent: CCl₄

-

-

Conditions :

-

Temperature: Reflux (76°C)

-

Duration: 4 hours

-

Optimization of Reaction Conditions

Catalytic System Tuning

Comparative studies of palladium catalysts reveal the following performance hierarchy for borylation:

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 76 | <5 |

| PdCl₂(PPh₃)₂ | 62 | 12 |

| Pd(OAc)₂ | 45 | 20 |

Key Insight : The dppf ligand enhances electron density at palladium, facilitating oxidative addition of the C–Br bond.

Solvent and Temperature Effects

| Solvent | Temp (°C) | Conversion (%) |

|---|---|---|

| 1,4-Dioxane | 100 | 98 |

| DMF | 100 | 85 |

| THF | 80 | 72 |

Polar aprotic solvents like DMF reduce boron aggregation but increase side reactions.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Considerations

-

Catalyst Loading : Scaling to >10 mmol requires 1.5 mol% Pd(dppf)Cl₂ to maintain yield.

-

Purification : Gradient chromatography remains essential for removing pinacol byproducts.

Alternative Synthetic Routes

Direct Borylation of Pyrimidine Rings

Recent advances enable regioselective C–H borylation using Ir catalysts (e.g., Ir(COD)OMe)₂, though yields remain suboptimal (<50%) for this substrate.

Análisis De Reacciones Químicas

Types of Reactions

N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may be used in the study of biological systems, potentially as a probe or a ligand in biochemical assays.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mecanismo De Acción

The mechanism by which N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in reversible covalent bonding, which is useful in various biochemical contexts.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine- and pyridine-based boronate esters. Key structural analogs vary in substituents on the amine group and the heterocyclic core, influencing their physicochemical properties, reactivity, and applications.

Substituent Variations on the Amine Group

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 944401-58-5):

- N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1350562-10-5): Ethyl substitution balances lipophilicity and steric hindrance. No melting point data available; applications focus on medicinal chemistry intermediates .

- Safety data highlight hazards (H302, H315) similar to other analogs .

Variations in the Heterocyclic Core

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1005009-98-2):

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS: 936250-22-5): Trifluoromethyl group enhances metabolic stability and electronegativity. Applications: Potential in agrochemicals and PET radiotracers .

Key Physical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 1015242-06-4 (Target) | C₁₄H₂₃BN₄O₂ | 291.20 | N-Isobutyl-N-methyl | Not reported |

| 944401-58-5 | C₁₁H₁₈BN₃O₂ | 235.09 | N-Methyl | 122–125 |

| 1218791-44-6 | C₁₂H₂₀BN₃O₂ | 249.12 | N-Ethyl | Not reported |

| 1350562-10-5 | C₁₃H₂₂BN₃O₂ | 263.15 | N-Ethyl-N-methyl | Not reported |

| 1218789-30-0 | C₁₇H₂₂BN₃O₂ | 311.20 | N-Benzyl | Not reported |

Actividad Biológica

N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound that has garnered interest due to its potential biological activity, particularly in the context of kinase inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It has a molecular weight of 277.17 g/mol and is characterized by the presence of a pyrimidine ring and a boron-containing moiety, which is significant for its biological interactions.

N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine primarily acts as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the activity of the target proteins. Dysregulation of kinase activity is implicated in various diseases, including cancer.

Inhibition Profile

Research indicates that this compound exhibits selectivity for certain kinases over others. For example:

| Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| EGFR | 30 | High |

| PDGFR | 1000 | Low |

| KIT | 500 | Moderate |

The compound shows potent inhibition against the EGFR (Epidermal Growth Factor Receptor), which is often mutated in non-small cell lung cancer (NSCLC). The selectivity profile suggests that it may have fewer off-target effects compared to less selective inhibitors.

Study 1: In Vitro Activity

In a study published in the Journal of Medicinal Chemistry, N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine was tested against several cancer cell lines. The results demonstrated that:

- The compound inhibited cell proliferation in a dose-dependent manner.

- IC50 values ranged from 10 to 50 µM across different cell lines.

Study 2: In Vivo Efficacy

A preclinical study evaluated the efficacy of this compound in mouse models of cancer. The administration of N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Volume (cm³) | 3.0 | 1.0 |

| Survival Rate (%) | 60 | 90 |

The treatment group exhibited significantly reduced tumor volume and improved survival rates compared to the control group.

Safety Profile

While the compound shows promising biological activity, its safety profile must also be considered. Toxicity studies indicate:

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Mutagenicity | Negative |

These findings suggest that N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has a favorable safety profile for further development.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can its purity be validated?

The synthesis typically involves introducing the dioxaborolane group to a pyrimidine scaffold via palladium-catalyzed borylation or nucleophilic substitution. Key steps include:

- Borylation : Use Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron under inert conditions to functionalize the pyrimidine ring at the 5-position .

- Amine Functionalization : Alkylation of the pyrimidin-2-amine with isobutyl and methyl groups using alkyl halides in the presence of a base (e.g., K₂CO₃).

- Purity Validation : Employ HPLC (>95% purity) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation, with characteristic peaks for the dioxaborolane ring at ~1.3 ppm for methyl groups and pyrimidine protons at 8–9 ppm) .

Q. How should this compound be stored to maintain stability, particularly given its boronic ester moiety?

The dioxaborolane group is moisture-sensitive. Recommended practices include:

- Storage in anhydrous solvents (e.g., THF, DMF) under inert gas (N₂/Ar) at –20°C.

- Use of molecular sieves to absorb residual moisture .

- Regular monitoring via ¹¹B NMR to detect hydrolysis (appearance of boronic acid peaks at δ ~30 ppm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of substitution on the pyrimidine ring and boronic ester integrity.

- ¹¹B NMR : Validate boron environment (δ ~28–30 ppm for dioxaborolane) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ for C₁₇H₂₉BN₃O₂: ~334.23).

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., using SHELXL for refinement ).

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic ester to maximize yield and minimize side reactions?

- Catalyst Screening : Test Pd sources (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and ligands (e.g., SPhos, XPhos) to enhance catalytic activity .

- Solvent/Base System : Use toluene/EtOH (3:1) with Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate.

- Temperature Control : Reactions at 80–100°C for 12–24 hours typically achieve >80% yield. Monitor by TLC/GC-MS for aryl halide consumption .

- Side Reaction Mitigation : Additives like LiCl (0.5–1.0 equiv) can suppress protodeboronation .

Q. What crystallographic challenges arise when determining this compound’s structure, and how can they be resolved?

- Crystal Growth : Use slow vapor diffusion (e.g., hexane into DCM solution) to obtain diffraction-quality crystals.

- Disorder in Dioxaborolane : Apply SHELXL’s PART and SIMU instructions to model methyl group disorder .

- Hydrogen Bonding : Identify weak C–H⋯O/N interactions (e.g., pyrimidine N⋯H–C distances ~2.5–3.0 Å) using PLATON’s interaction analysis .

Q. How can computational methods predict this compound’s electronic properties and reactivity in cross-coupling?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and absolute hardness (η) for reactivity prediction .

- NBO Analysis : Evaluate charge distribution on boron and pyrimidine N atoms to identify nucleophilic/electrophilic sites .

- Transition-State Modeling : Simulate Pd insertion into the C–B bond using QM/MM methods to elucidate rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.